Terbufos oxon sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

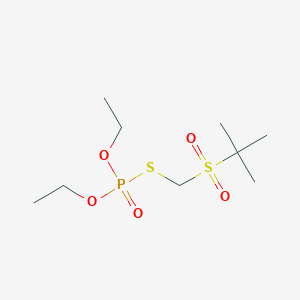

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIFYKRJAGQAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037604 | |

| Record name | Terbufos OA sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-15-6 | |

| Record name | Terbufos oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos OA sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFOS OXON SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Terbufos oxon sulfone?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos oxon sulfone (CAS 56070-15-6) is a significant metabolite of the organophosphate insecticide terbufos.[1] As a potent cholinesterase inhibitor, its presence and toxicological profile are of critical interest in environmental science, food safety, and pharmacology. This guide provides an in-depth analysis of the chemical structure, properties, and biological significance of this compound, designed to support advanced research and development activities.

Chemical Identity and Structure

This compound is the fully oxidized analog of terbufos. The metabolic transformation from the parent compound involves two key oxidative steps: the conversion of the phosphorothioate (P=S) to a phosphate (P=O) (the "oxon") and the oxidation of the thioether to a sulfone (-S(=O)₂-).

IUPAC Name: O,O-diethyl S-(tert-butylsulfonyl)methyl phosphorothioate[1]

Synonyms: Terbufoxon sulfone, CL 94 ,302[1]

Chemical Formula: C₉H₂₁O₅PS₂

Molecular Weight: 304.4 g/mol

Structural Representation

The chemical structure of this compound is characterized by a central phosphate group, an ethyl ester, and a tert-butylsulfonylmethyl group.

Canonical SMILES: CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C

InChI Key: HXIFYKRJAGQAHM-UHFFFAOYSA-N

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 56070-15-6 | ChemIDplus, EPA DSSTox, FDA GSRS |

| IUPAC Name | O,O-diethyl S-(tert-butylsulfonyl)methyl phosphorothioate | FAO |

| Molecular Formula | C₉H₂₁O₅PS₂ | PubChem |

| Molecular Weight | 304.4 g/mol | PubChem |

| SMILES | CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | PubChem |

| InChI Key | HXIFYKRJAGQAHM-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of pure this compound are not extensively available in public literature. However, based on its chemical structure and the known properties of its parent compound, terbufos, certain characteristics can be inferred. The oxidation to the oxon and sulfone forms is expected to increase the polarity and water solubility of the molecule compared to terbufos.

Table 2: Physicochemical Properties of Terbufos (for comparison)

| Property | Value | Source |

| Physical State | Liquid at ambient temperature | FAO |

| Color | Colorless to pale yellow | FAO |

| Odor | Mercaptan-like | FAO |

| Boiling Point | 55 °C at 0.02 mm Hg | FAO |

| Relative Density | 1.11 g/mL at 20 °C | FAO |

| Water Solubility | 5.07 mg/L at 25 °C | PubChem |

| log Kow | 4.71 | FAO |

It is anticipated that this compound will exhibit a lower octanol-water partition coefficient (log Kow) and higher water solubility than terbufos due to the introduction of polar sulfone and phosphate groups.[2]

Synthesis and Metabolic Formation

Laboratory Synthesis

A specific, detailed protocol for the laboratory synthesis of this compound is not widely published in peer-reviewed literature. However, its synthesis would logically proceed from the oxidation of terbufos or its intermediate metabolites. A common laboratory oxidizing agent for such transformations is meta-chloroperoxybenzoic acid (m-CPBA). In fact, analytical methods for terbufos residues often employ oxidation with m-CPBA to convert terbufos and its other metabolites into the common moiety, this compound, for simplified quantification by gas chromatography.

Metabolic Pathway

This compound is not directly applied to the environment but is formed through the metabolic breakdown of the parent insecticide, terbufos, in organisms and the environment. The metabolic pathway is a multi-step process involving oxidation.

The generally accepted metabolic pathway is as follows:

-

Initial Oxidation: Terbufos is first oxidized to terbufos sulfoxide and/or terbufos oxon.

-

Secondary Oxidation: These intermediates can then be further oxidized to form terbufos oxon sulfoxide.

-

Final Oxidation: Terbufos oxon sulfoxide is then oxidized to the stable end-product, this compound.

This metabolic activation is significant as the oxidized metabolites, including this compound, are potent inhibitors of acetylcholinesterase.

Figure 1: Metabolic pathway of Terbufos to this compound.

Analytical Methodologies

The detection and quantification of this compound are typically performed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography (GC)

GC is a common method for the analysis of terbufos residues. As previously mentioned, a prevalent analytical strategy involves the oxidation of all terbufos-related residues in a sample to this compound. This simplifies the analysis by quantifying a single, stable compound. This method typically involves:

-

Extraction: Extraction of the analytes from the sample matrix (e.g., soil, water, biological tissue) using an appropriate organic solvent.

-

Oxidation: Treatment of the extract with an oxidizing agent like m-CPBA to convert all terbufos and its metabolites to this compound.

-

Cleanup: Removal of interfering substances from the extract using techniques such as solid-phase extraction (SPE).

-

GC Analysis: Injection of the purified extract into a GC system, often equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is an increasingly popular technique for the direct analysis of terbufos and its metabolites, including this compound, without the need for a separate oxidation step. This method offers high sensitivity and selectivity.

Experimental Protocol: Generic LC-MS/MS Workflow

-

Sample Preparation:

-

Homogenize the sample (e.g., tissue, soil).

-

Perform a solvent extraction, often using an acetonitrile-based method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Centrifuge to separate the solid and liquid phases.

-

Filter the supernatant before injection.

-

-

LC Separation:

-

Inject the sample extract onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often modified with a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor for specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

-

Figure 2: General workflow for the analysis of this compound by LC-MS/MS.

Biological Activity and Toxicity

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The phosphate group of this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to phosphorylation of the enzyme. This phosphorylated enzyme is very stable and effectively inactive, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects, collectively known as a cholinergic crisis.

The "oxon" form of organophosphates is a much more potent inhibitor of AChE than the "thion" (P=S) form. Therefore, the metabolic conversion of terbufos to its oxon metabolites, including this compound, represents a bioactivation process.

Toxicological Significance

Terbufos is classified as a very highly toxic compound.[3] Its oxidized metabolites, including terbufos sulfone and this compound, are considered to be of comparable or even greater toxicity. The increased polarity of these metabolites can influence their distribution and persistence in biological systems. Due to its high acute toxicity, handling of terbufos and its metabolites, including in analytical standards, requires stringent safety precautions.

Conclusion

This compound is a key metabolite in the environmental fate and toxicology of the insecticide terbufos. Its chemical structure, characterized by the presence of both a phosphate (oxon) and a sulfone group, makes it a potent acetylcholinesterase inhibitor. Understanding its formation, properties, and analytical detection is crucial for assessing the environmental impact and potential human exposure risks associated with the use of terbufos. Further research to determine the specific physicochemical properties of the pure compound would be beneficial for more accurate environmental modeling and risk assessment.

References

-

Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: terbufos (ISO). Retrieved from [Link]

-

Wikipedia. (n.d.). Terbufos. Retrieved from [Link]

-

Clemson University. (n.d.). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]

-

INCHEM. (2003). Terbufos (167). Retrieved from [Link]

-

PubChem. (n.d.). Terbufos. National Center for Biotechnology Information. Retrieved from [Link]

-

HPC Standards Inc. (n.d.). Terbufos-oxon-sulfone. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate and Degradation of Terbufos Oxon Sulfone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unraveling the Environmental Journey of a Key Metabolite

In the intricate world of agrochemical research and environmental science, understanding the complete lifecycle of a pesticide extends far beyond the parent compound. It is the transformation products, the metabolites, that often dictate the ultimate environmental impact and toxicological footprint. Terbufos, a widely used organophosphate insecticide and nematicide, undergoes a complex series of metabolic changes in the environment, leading to the formation of several oxidative and hydrolytic products.[1] Among these, Terbufos Oxon Sulfone stands out as a terminal oxidation product, representing a critical endpoint in the environmental degradation cascade.

This technical guide provides a comprehensive exploration of the environmental fate and degradation of this compound. Moving beyond a superficial overview, we will delve into the mechanistic underpinnings of its formation and subsequent degradation pathways, supported by field-proven insights and authoritative data. For the researcher, scientist, or drug development professional, this document serves as a vital resource for designing robust environmental risk assessments, developing effective analytical strategies, and gaining a deeper understanding of the environmental behavior of this significant metabolite.

The Genesis of this compound: A Multi-Step Metabolic Transformation

This compound does not enter the environment directly but is the product of a sequential oxidation process of the parent compound, terbufos.[1] Understanding this formation pathway is fundamental to predicting its appearance and concentration in various environmental compartments.

The metabolic journey begins with the oxidation of the parent terbufos, a phosphorodithioate, at two primary sites: the thioether sulfur and the thiono sulfur. This process is primarily mediated by microbial activity in the soil and can also be influenced by photolytic and other abiotic factors.[2]

The key transformation steps leading to this compound are:

-

Step 1: Sulfoxidation. The initial and rapid oxidation of the thioether sulfur of terbufos leads to the formation of Terbufos Sulfoxide .

-

Step 2: Further Sulfoxidation. Terbufos Sulfoxide is subsequently oxidized to Terbufos Sulfone .

-

Step 3: Desulfuration (Oxon Formation). Concurrently, or subsequently, the thiono sulfur (P=S) is oxidized to a more toxic oxon (P=O) moiety. This can occur at any stage, leading to the formation of Terbufos Oxon , Terbufos Oxon Sulfoxide , and ultimately This compound .[1][3]

This multi-stage transformation is a critical consideration in environmental analysis, as the presence of the parent compound may be transient, while its more persistent and often more mobile metabolites, including this compound, dictate the long-term residual activity and potential for off-site transport.[3]

Figure 1: Metabolic pathway of Terbufos to this compound.

Abiotic Degradation: The Role of Hydrolysis and Photolysis

Once formed, this compound is subject to further degradation through abiotic processes, primarily hydrolysis and photolysis. While specific kinetic data for this compound is limited in publicly available literature, we can infer its likely behavior based on studies of its precursors, Terbufos Sulfoxide and Terbufos Sulfone.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for organophosphate esters. The rate of hydrolysis is highly dependent on pH and temperature.[3] Studies on Terbufos Sulfoxide and Terbufos Sulfone have shown that their hydrolysis is strongly temperature and pH-dependent.[3] At acidic to neutral pH (5 and 7), the major degradation products are des-ethyl derivatives and formaldehyde. At alkaline pH (9), formaldehyde is the primary degradate.[3]

It is reasonable to extrapolate that this compound will undergo similar hydrolytic degradation, with the ester linkages being susceptible to cleavage. However, the sulfone group is generally more stable than the sulfoxide, suggesting that this compound may exhibit greater persistence against hydrolysis compared to its sulfoxide precursor.

Table 1: Hydrolysis Half-lives of Terbufos and its Sulfone Metabolite

| Compound | pH | Temperature (°C) | Half-life (days) | Reference |

| Terbufos | 5 | 20-25 | 4.5 | [3] |

| 7 | 25 | 5.5 | [3] | |

| 9 | 25 | 8.5 | [3] | |

| Terbufos Sulfone | 5 | 25 | 127 | [3] |

| 7 | 25 | 93.5 | [3] | |

| 9 | 25 | 7.0 | [3] |

Note: Data for this compound is not explicitly available in the cited sources. The data for Terbufos Sulfone provides an indication of the expected stability of the sulfone moiety.

Photolysis

Photodegradation can be a significant dissipation route for pesticides in aquatic environments and on soil surfaces. While terbufos itself is susceptible to photolysis, with terbufos sulfoxide and sulfone being potential photoproducts, specific studies detailing the photolytic fate of this compound are scarce.[2] The chromophores within the molecule will determine its light-absorbing properties and, consequently, its susceptibility to photodegradation. Further research is warranted to elucidate the specific photochemical pathways and degradation rates for this compound.

Biotic Degradation: The Microbial Contribution

Microbial degradation is a primary driver of pesticide dissipation in soil and aquatic systems. While the initial oxidation of terbufos to its sulfoxide and sulfone is a microbially mediated process, the subsequent degradation of these metabolites, including this compound, is also influenced by microbial activity.[2]

Studies have shown that terbufos sulfoxide and sulfone are more persistent in soil than the parent compound.[3][4] This increased persistence suggests that these oxidized metabolites are less readily utilized by soil microorganisms as a carbon or phosphorus source. The observed disappearance time (DT50) for terbufos sulfone in soil can be as long as 62.8 days, and this value reflects both its formation from the parent compound and its own degradation.[4] Given its structural similarity and position as a terminal oxidation product, it is anticipated that this compound would exhibit similar or even greater persistence in soil environments.

Environmental Mobility: Leaching and Runoff Potential

The mobility of a pesticide and its metabolites in the environment is a critical factor in determining the potential for contamination of groundwater and surface water. Key parameters influencing mobility include water solubility and the soil organic carbon-water partitioning coefficient (Koc).

Table 2: Physicochemical Properties Influencing Mobility

| Compound | Water Solubility (mg/L) | Log Kow | GUS Leaching Potential | Reference |

| Terbufos | 4.5 (20°C) | 4.51 | Low | [5] |

| Terbufos Sulfoxide | 2936 (27°C) | - | - | [3] |

| Terbufos Sulfone | 240 (27°C) | - | - | [3] |

Note: GUS (Groundwater Ubiquity Score) is a calculated index. Data for this compound is not explicitly available.

Experimental Protocols: A Guide to Studying this compound Degradation

The accurate assessment of the environmental fate of this compound relies on robust and validated analytical methodologies. The standard approach involves the extraction of a suite of terbufos-related residues from environmental matrices, followed by cleanup and instrumental analysis.

Analytical Methodology for Terbufos and its Metabolites

A common and effective analytical strategy involves the oxidation of all terbufos and its phosphorylated metabolites to a single, common moiety: Terbufoxon Sulfone (an alternative name for this compound).[3] This approach simplifies the analysis by quantifying a single analyte, which represents the total toxic residue.

Protocol: Determination of Total Terbufos-Related Residues in Soil (Common Moiety Method)

-

Extraction:

-

A representative soil sample (e.g., 50 g) is extracted with a mixture of methanol and water (e.g., 10% aqueous methanol).[3]

-

The extraction is typically performed using a mechanical shaker for a defined period (e.g., 1-2 hours).

-

-

Partitioning:

-

The soil slurry is filtered, and the filtrate is partitioned with a non-polar solvent such as dichloromethane.[3] This step serves to transfer the analytes from the aqueous methanol extract into the organic phase.

-

-

Oxidation:

-

The dichloromethane extract is concentrated, and the residue is reconstituted in a suitable solvent (e.g., acetone).

-

An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added to the extract.[3] This quantitatively converts terbufos and all its oxidative metabolites (sulfoxide, sulfone, oxon, oxon sulfoxide) to this compound.

-

-

Cleanup:

-

The oxidized extract is subjected to a cleanup step to remove interfering co-extractives. This may involve solid-phase extraction (SPE) using a silica-based sorbent.[3]

-

-

Instrumental Analysis:

-

The final, cleaned extract is analyzed by gas chromatography (GC) equipped with a phosphorus-selective detector, such as a flame photometric detector (FPD) or a mass selective detector (MSD).[3]

-

Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

-

Figure 2: Analytical workflow for the determination of total terbufos-related residues.

Conclusion: An Integrated Approach to Environmental Risk Assessment

The environmental fate of this compound is intrinsically linked to the degradation cascade of its parent compound, terbufos. While it is a terminal oxidation product, its potential for increased persistence and mobility compared to the parent compound necessitates its inclusion in comprehensive environmental risk assessments.

For researchers and drug development professionals, the key takeaways are:

-

Holistic Analysis: Environmental monitoring and degradation studies should not solely focus on the parent compound but must encompass the full suite of major metabolites, including this compound.

-

Methodological Considerations: The "common moiety" analytical approach provides a robust and efficient means of quantifying the total toxic residue of terbufos and its metabolites.

-

Data Gaps: There is a clear need for further research to determine the specific degradation kinetics (hydrolysis, photolysis, and biodegradation) and mobility parameters (Koc) of this compound to refine environmental fate models and risk assessments.

By adopting an integrated approach that considers the complete metabolic pathway and employs validated analytical methodologies, the scientific community can achieve a more accurate and comprehensive understanding of the environmental impact of terbufos and its transformation products.

References

-

Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). Retrieved from [Link]

-

Lee, C. M., Anderson, B., & Elzerman, A. W. (1999). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences, Clemson University. Retrieved from [Link]

-

Kim, H. J., Rahman, M. M., & Kim, J. H. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Journal of Agricultural Science, XX(Y), pp-pp. Retrieved from [Link]

-

ResearchGate. (n.d.). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Retrieved from [Link]

-

Rotterdam Convention. (2023). Decision Guidance Document Terbufos. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

PubChem. (n.d.). Terbufos. National Center for Biotechnology Information. Retrieved from [Link]

-

World Health Organization. (2003). 4.22 Terbufos (167)(T)**. Retrieved from [Link]

Sources

The Pivotal Role of Terbufos Oxon Sulfone: A Technical Guide to its Formation, Toxicity, and Analysis

Introduction

Terbufos, an organophosphate insecticide and nematicide, has been extensively utilized in agriculture to control a variety of soil-borne pests in crops such as corn, sugar beets, and sorghum.[1] Its efficacy, however, is intrinsically linked to its metabolic activation within biological systems and the environment. This technical guide provides an in-depth exploration of terbufos oxon sulfone, a major and highly toxic metabolite of terbufos. We will delve into the biochemical pathways leading to its formation, its mechanism of action as a potent cholinesterase inhibitor, and the analytical methodologies crucial for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of this significant metabolite. Terbufos itself is classified as an extremely hazardous substance by the World Health Organization.[2] Due to its toxicity and the hazardous nature of its metabolites, the use of terbufos has been banned or restricted in many regions, including the European Union and Canada.[2][3]

Metabolic Activation: The Transformation of Terbufos to this compound

The toxicological potency of terbufos is not solely attributed to the parent compound but is significantly amplified through a series of metabolic transformations. These biotransformation processes, occurring in both target organisms and the environment, convert the parent thionophosphate into more potent oxygen analogs (oxons).[4] The metabolic cascade leading to this compound is a multi-step process involving oxidation at two key sites on the terbufos molecule.

The primary metabolic pathway involves two main types of reactions: sulfoxidation and desulfuration.[3] Initially, the thioether sulfur of terbufos is oxidized to form terbufos sulfoxide, which is then further oxidized to terbufos sulfone.[5][6] Concurrently or subsequently, the thiono sulfur (P=S) is replaced by an oxygen atom (P=O) in a process known as desulfuration, leading to the formation of the corresponding oxon analogs. This bioactivation is often mediated by cytochrome P450 monooxygenases.[2] The culmination of these oxidative processes is the formation of this compound.

Key Metabolic Intermediates:

-

Terbufos Sulfoxide: The initial product of thioether oxidation.

-

Terbufos Sulfone: The further oxidation product of terbufos sulfoxide.[5][6]

-

Terbufos Oxon: The product of desulfuration of the parent terbufos.

-

Terbufos Oxon Sulfoxide: A metabolite with both a sulfoxide and an oxon group.

-

This compound: The final, highly toxic metabolite resulting from both sulfoxidation and desulfuration.

The following diagram illustrates the metabolic pathway from terbufos to this compound:

Caption: Metabolic pathway of terbufos to this compound.

Toxicological Significance and Mechanism of Action

The primary mechanism of toxicity for terbufos and its organophosphate metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity, often referred to as a cholinergic crisis.[2]

This compound, along with other oxon metabolites, is a significantly more potent inhibitor of AChE than the parent terbufos. The replacement of the sulfur atom with an oxygen atom in the P=O bond greatly enhances the electrophilicity of the phosphorus atom, making it more reactive towards the serine hydroxyl group in the active site of AChE. This leads to a stable, phosphorylated enzyme that is unable to perform its physiological function. The phosphorylated terbufos metabolites are of comparable toxicity to the parent compound.[3]

Symptoms of acute terbufos exposure, indicative of cholinergic crisis, include: [2][5]

-

Muscarinic effects: Salivation, lacrimation, urination, diaphoresis, gastrointestinal motility, and emesis.

-

Nicotinic effects: Muscle fasciculations, cramping, and weakness.

-

Central nervous system effects: Dizziness, headache, anxiety, and in severe cases, seizures and respiratory depression.

The persistence of terbufos metabolites, particularly the sulfoxide and sulfone derivatives, in soil and their potential for uptake by subsequent crops raise significant concerns for food safety and environmental health.[7][8] Studies have shown that these oxidative metabolites can persist longer in the environment than the parent compound.[7]

Analytical Methodologies for Terbufos and its Metabolites

The accurate and sensitive determination of terbufos and its metabolites, including this compound, is essential for environmental monitoring, food safety assessment, and toxicological research. Gas chromatography (GC) coupled with a phosphorus-selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS), is the most common analytical technique employed.[9][10][11]

A Self-Validating Analytical Workflow

A robust analytical method for terbufos and its metabolites is designed as a self-validating system, incorporating multiple quality control measures to ensure the reliability and accuracy of the results.

Caption: A generalized analytical workflow for terbufos and its metabolites.

Detailed Experimental Protocol: Extraction and Analysis from Soil

This protocol provides a detailed methodology for the extraction and analysis of terbufos and its key metabolites from soil samples, based on established methods.[9][10]

1. Sample Preparation and Extraction:

-

Objective: To efficiently extract terbufos and its metabolites from the soil matrix.

-

Procedure:

-

Weigh 50 g of a representative soil sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of acetonitrile.

-

Fortify with an appropriate internal standard to correct for matrix effects and procedural losses.

-

Shake vigorously on a mechanical shaker for 30 minutes.

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction of the soil pellet with another 100 mL of acetonitrile.

-

Combine the supernatants.

-

2. Clean-up using Solid-Phase Extraction (SPE):

-

Objective: To remove interfering co-extractives from the sample extract.

-

Procedure:

-

Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined acetonitrile extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of a 20:80 (v/v) acetonitrile/water solution to remove polar interferences.

-

Elute the analytes with 10 mL of ethyl acetate.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane) for GC analysis.

-

3. Gas Chromatographic Analysis:

-

Objective: To separate and quantify terbufos and its metabolites.

-

Instrumentation: Gas chromatograph equipped with a mass selective detector (GC-MS).

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

4. Data Quantification and Validation:

-

Quantification: A multi-level calibration curve is generated using certified reference standards of terbufos, terbufos sulfoxide, terbufos sulfone, terbufos oxon, and this compound. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

-

Method Validation: The method's performance is validated by assessing its linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Quality control samples (blanks, spiked blanks, and matrix spikes) are analyzed with each batch of samples to ensure the ongoing validity of the results.

Data Presentation: Physicochemical Properties and Toxicity

The following table summarizes key physicochemical properties and acute toxicity data for terbufos and its major metabolites.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Log Kow | Acute Oral LD50 (rat, mg/kg) |

| Terbufos | C9H21O2PS3 | 288.43 | 4.71[9] | 1.4 - 9.2[4] |

| Terbufos Sulfoxide | C9H21O3PS3 | 304.43 | - | Comparable to terbufos[3] |

| Terbufos Sulfone | C9H21O4PS3 | 320.43 | - | Comparable to terbufos[3] |

| Terbufos Oxon | C9H21O3PS2 | 272.36 | - | More toxic than terbufos |

| This compound | C9H21O5PS2 | 304.36 | - | Highly toxic |

Environmental Fate and Significance

The transformation of terbufos in the environment is a critical factor in its overall risk assessment. In soil, terbufos is relatively non-persistent, with reported half-lives ranging from a few days to several weeks, depending on soil type and environmental conditions.[5][6] However, its oxidative metabolites, including terbufos sulfoxide and terbufos sulfone, are generally more persistent.[7] These metabolites are also more water-soluble than the parent compound, which can increase their potential for leaching into groundwater and uptake by plants.[8]

The formation of the highly toxic and relatively stable this compound in the environment underscores the importance of considering the entire suite of metabolites when evaluating the environmental impact and human health risks associated with terbufos use. Regulatory assessments and monitoring programs must account for the presence and toxicity of these transformation products.[3]

Conclusion

This compound stands out as a pivotal metabolite in the toxicology of terbufos. Its formation through metabolic activation significantly enhances the anticholinesterase potency of the parent compound. Understanding the intricate pathway of its formation, its potent mechanism of action, and the robust analytical methods for its detection is paramount for researchers and scientists in the fields of toxicology, environmental science, and food safety. The persistence and toxicity of this compound and other related metabolites necessitate a comprehensive approach to risk assessment that extends beyond the parent compound. This technical guide provides a foundational understanding to support further research and informed decision-making regarding the use and regulation of terbufos.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). TERBUFOS (167). Retrieved from [Link]

-

Rotterdam Convention. (n.d.). Decision Guidance Document Terbufos. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Terbufos. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Terbufos. Retrieved from [Link]

-

Gwon, S. H., et al. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. ResearchGate. Retrieved from [Link]

-

Lee, C. M., Anderson, B., & Elzerman, A. W. (1999). Photolysis of Terbufos. Clemson University. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

World Health Organization. (2004). 4.22 Terbufos (167)(T)**. Retrieved from [Link]

-

Gwon, S. H., et al. (2025). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Korean Journal of Agricultural Science. Retrieved from [Link]

-

American Cyanamid Company. (1989). Environmental Chemistry Method for Terbufos Soil. Retrieved from [Link]

-

Gwon, S. H., et al. (2025). 잔류성 유기인계 살충제 Terbufos와 그 대사산물의 후작물로의 흡수 이행 및 토양 중 잔류 특성. Korean Journal of Agricultural Science. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2005). Pesticide residues in food – 2005. Retrieved from [Link]

-

protocols.io. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Retrieved from [Link]

Sources

- 1. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]

- 2. Terbufos - Wikipedia [en.wikipedia.org]

- 3. pic.int [pic.int]

- 4. 4.22 Terbufos (167)(T)** [fao.org]

- 5. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]

- 8. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]

- 9. fao.org [fao.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. protocols.io [protocols.io]

Methodological & Application

Application Note: High-Sensitivity Detection of Terbufos Oxon Sulfone in Environmental and Biological Matrices

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative determination of terbufos oxon sulfone, a key metabolite of the organophosphate pesticide terbufos. The protocols detailed herein are designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering in-depth insights into sample preparation and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Emphasis is placed on the causality behind experimental choices to ensure scientific integrity and the generation of reliable and reproducible data.

Introduction: The Analytical Challenge of Terbufos and its Metabolites

Terbufos, an organophosphate insecticide and nematicide, is employed in agriculture to protect crops such as corn and sugar beets.[1] Upon application, terbufos undergoes rapid metabolism in the environment and biological systems, forming a series of oxidative metabolites, including terbufos sulfoxide, terbufos sulfone, terbufos oxon, terbufos oxon sulfoxide, and this compound.[1] These metabolites, particularly the oxon forms, are of significant toxicological concern as they are potent inhibitors of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals.[2]

This compound represents a terminal oxidation product in the degradation pathway of terbufos. Its persistence and potential for accumulation in various matrices necessitate sensitive and selective analytical methods for accurate risk assessment and regulatory compliance.[3] This application note details validated protocols for the analysis of this compound, addressing the complexities of different sample matrices and the instrumental techniques best suited for their analysis.

Metabolic Pathway of Terbufos

The transformation of terbufos to its various metabolites is a critical consideration in analytical method development. The metabolic pathway generally involves oxidation of the thioether sulfur to a sulfoxide and then a sulfone, and the oxidative desulfuration of the thionophosphoryl group to the more toxic oxon analogue.

Caption: Metabolic pathway of Terbufos to its oxidative metabolites.

Recommended Analytical Approaches: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of organophosphate pesticides.[4] However, the polarity and thermal lability of some metabolites can pose challenges, sometimes necessitating derivatization to improve volatility and thermal stability.[5] Phosphorus-specific detectors, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), offer high selectivity for organophosphates.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for many pesticide residue analyses due to its high sensitivity, selectivity, and applicability to a wider range of polar and thermally labile compounds without the need for derivatization.[7][8] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions.

A comparative overview of the two techniques is presented below:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Applicability | Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[5] | Suitable for a wide range of compounds, including polar and thermally labile ones.[7] |

| Sensitivity | Good, especially with selective detectors (FPD, NPD). | Excellent, often achieving lower detection limits than GC-MS.[8] |

| Selectivity | Good, enhanced by mass spectrometric detection. | Excellent, particularly with tandem MS (MS/MS) in MRM mode. |

| Sample Throughput | Can be lower due to longer run times and potential for derivatization steps. | Generally higher due to faster separation times and direct analysis of extracts. |

| Matrix Effects | Can be significant, requiring robust cleanup procedures. | Prone to ion suppression or enhancement, necessitating matrix-matched standards. |

Sample Preparation: The Key to Accurate Quantification

Effective sample preparation is crucial for the reliable analysis of this compound. The primary goals are to efficiently extract the analyte from the matrix, remove interfering co-extractives, and concentrate the analyte to a level suitable for instrumental detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become a standard for pesticide residue analysis in food and agricultural commodities due to its simplicity, speed, and minimal solvent usage.[9] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Caption: Generalized QuEChERS workflow for sample preparation.

Protocol: QuEChERS for Soil Samples [5][10]

-

Sample Weighing and Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then allow to hydrate for 30 minutes.[10]

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 5 minutes.

-

Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

-

Shaking and Centrifugation: Immediately shake for at least 2 minutes, then centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., a combination of primary secondary amine (PSA) and C18).

-

Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.[5]

-

Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for the cleanup and concentration of analytes from complex matrices, particularly for aqueous samples.[11]

Protocol: SPE for Water Samples (Based on EPA Method 8141B) [11]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of dichloromethane, followed by two 5 mL aliquots of methanol, and finally two 5 mL aliquots of deionized water. Do not allow the sorbent to go dry after the methanol wash.[11]

-

Sample Loading: Pass a 1 L water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Rinsing and Drying: After loading, wash the cartridge with a small volume of deionized water and then dry the sorbent by drawing a vacuum for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with an appropriate solvent, such as acetone and dichloromethane.[11]

-

Concentration and Solvent Exchange: The eluate is then concentrated under a gentle stream of nitrogen and the solvent is exchanged to one compatible with the analytical instrument (e.g., n-hexane for GC-MS).

Instrumental Analysis and Method Parameters

LC-MS/MS Analysis of this compound

LC-MS/MS is the recommended technique for achieving the lowest detection limits for this compound.

Typical LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of organophosphate metabolites. |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | The acidic modifier and salt improve ionization efficiency and peak shape. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | Organic solvent for gradient elution. |

| Gradient | Optimized for separation of terbufos and its metabolites. | A typical gradient starts with a low percentage of organic phase, ramps up to elute the analytes, and then re-equilibrates. |

| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard analytical columns. |

| Injection Volume | 5 - 10 µL | Dependent on the sensitivity of the instrument. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Terbufos and its metabolites ionize well in positive mode. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |

MRM Transitions for Terbufos Metabolites:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Terbufos | 289.1 | 233.1 | 103.1 | 15 |

| Terbufos Sulfoxide | 305.1 | 249.1 | 119.1 | 18 |

| This compound | 321.1 | 265.1 | 153.1 | 20 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

GC-MS Analysis of Terbufos and its Metabolites

GC-MS is a reliable alternative, particularly when LC-MS/MS is unavailable.

Typical GC-MS Parameters (Based on EPA Method 8141B) [12]

| Parameter | Setting | Rationale |

| GC Column | Low-bleed 5% phenyl polysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm) | A common stationary phase for pesticide analysis, providing good separation. |

| Injector | Splitless, 250 °C | To ensure efficient transfer of the analytes onto the column. |

| Oven Program | Initial temp 60°C, hold 1 min; ramp at 10°C/min to 300°C, hold 2 min.[11] | A temperature program is essential for separating compounds with different boiling points. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas for GC. |

| MS Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity for target analytes. |

Method Validation and Performance

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (reproducibility).

Typical Performance Data for this compound Analysis:

| Matrix | Method | LOD | LOQ | Recovery (%) | Reference |

| Soil and Sediment | LC-MS/MS | 0.002 mg/kg | 0.01 mg/kg | 70-120 | [13] |

| Tea | LC-MS/MS | 0.001-0.01 mg/kg | 0.002-0.03 mg/kg | 81.5-103.9 | [14] |

| Baby Food | LC-MS/MS | 10-500 ng/kg | - | Good | [15] |

| Crops | GC | 12.5 ppb | 0.05-0.15 ppm | 82.1-98.2 | [16] |

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound in a variety of challenging matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS generally offering superior sensitivity and applicability to the polar metabolites of terbufos. Proper sample preparation, particularly using modern techniques like QuEChERS, is paramount for achieving accurate and precise results. By understanding the principles behind the analytical choices and adhering to validated protocols, researchers and scientists can confidently generate high-quality data for environmental monitoring, food safety assessment, and toxicological studies.

References

-

Food and Agriculture Organization of the United Nations. (2005). Pesticide residues in food – 2005. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Review for Terbufos. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Priority Pesticide Residues in Baby Food by Tandem Quadrupole LC-MS/MS and GC-MS/MS. Retrieved from [Link]

- American Cyanamid Company. (1989). Environmental Chemistry Method for Terbufos Soil.

-

Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

-

CentAUR. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Retrieved from [Link]

-

National Institutes of Health. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011). CP 7304.004, Pesticides and Industrial Chemicals in Domestic and Imported Foods. Retrieved from [Link]

-

MDPI. (2023). Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

-

Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]

-

Nong-eob Gwahag-yeongu. (2021). Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application. Retrieved from [Link]

- Journal of Food Safety and Quality. (n.d.).

-

Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Retrieved from [Link]

-

ResearchGate. (2025). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Retrieved from [Link]

-

ResearchGate. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Terbufos. PubChem. Retrieved from [Link]

-

Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface and Treated Wastewaters. Retrieved from [Link]

-

U.S. Department of Agriculture. (2016). Pesticide Data Program. Retrieved from [Link]

-

Chromex Scientific. (n.d.). Organophosphorous pesticides USEPA 8141 method. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2008). Establishment of Standard Analytical Methods for Determination of Pesticide Residues in Crops -Tests of Terbufos, Diflubenzuron,Aldicarb and Oxamyl. Retrieved from [Link]

-

PubMed Central. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Pesticide Analytical Manual (PAM). Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]

- 4. fda.gov [fda.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. epa.gov [epa.gov]

- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sepscience.com [sepscience.com]

- 10. researchgate.net [researchgate.net]

- 11. unitedchem.com [unitedchem.com]

- 12. nemi.gov [nemi.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]

- 15. agilent.com [agilent.com]

- 16. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Terbufos Oxon Sulfone in Agricultural Matrices

Abstract

This application note presents a robust and sensitive analytical method for the determination of Terbufos oxon sulfone in complex food matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Terbufos, an organophosphate insecticide, and its metabolites are of significant regulatory concern due to their toxicity. This compound is a key metabolite formed through the oxidation of the parent compound in the environment and biological systems.[1][2] The methodology detailed herein employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for trace-level quantification in support of food safety monitoring and regulatory compliance.

Introduction: The Scientific Rationale

Terbufos is a widely used soil insecticide and nematicide. Its environmental and metabolic degradation pathway involves a series of oxidation steps. The parent compound, a phosphorodithioate, is first oxidized to its sulfoxide and sulfone analogs. Subsequently, the thionate sulfur is oxidized to the more toxic oxon equivalent.[2] This results in the formation of several metabolites, including this compound (Figure 1), which exhibit significant cholinesterase inhibition.[3] Due to the comparable or even greater toxicity of these metabolites, regulatory bodies often define the total residue of concern as the sum of the parent compound and its key oxidative metabolites.[3] Therefore, a highly selective and sensitive analytical method capable of quantifying these individual metabolites is crucial for accurate risk assessment and ensuring consumer safety.

LC-MS/MS is the technique of choice for this application due to its ability to distinguish between structurally similar compounds and quantify them at sub-parts-per-billion (ppb) levels, even in challenging matrices like fruits, vegetables, and tea.[1]

Figure 1: Terbufos Metabolic Pathway

Terbufos undergoes oxidation to form its sulfoxide and sulfone, as well as the more toxic oxon analogs.

Caption: Oxidation pathway of Terbufos to this compound.

Materials and Reagents

-

Standards: Certified reference standard of this compound (CAS No. 56070-15-6). Analytical standards of Terbufos and other relevant metabolites (Terbufos sulfoxide, Terbufos sulfone, Terbufos oxon, Terbufos oxon sulfoxide) for chromatographic separation confirmation.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (reagent grade), ammonium acetate (LC-MS grade).

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent. Commercially available QuEChERS extraction salt packets and dSPE cleanup tubes are recommended for consistency.

Sample Preparation: The QuEChERS Protocol

The QuEChERS approach is a streamlined sample preparation technique that minimizes solvent usage while providing excellent analyte recoveries from complex matrices.[4][5] The AOAC Official Method 2007.01 is a widely validated version of this procedure and serves as the basis for this protocol.[4][6]

Protocol 3.1: Extraction

-

Homogenization: Weigh 10-15 g of a homogenized fruit or vegetable sample into a 50 mL polypropylene centrifuge tube. For validation, spike the sample with a known concentration of this compound standard at this stage.

-

Solvent Addition: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. The use of acidified acetonitrile helps to protect base-sensitive pesticides from degradation.[5]

-

Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.

-

Salting-Out: Add the appropriate AOAC 2007.01 QuEChERS extraction salt packet (typically containing anhydrous MgSO₄ and sodium acetate).[6] The salts induce phase separation between the aqueous and organic layers and drive the pesticides into the acetonitrile layer.

-

Extraction & Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

Protocol 3.2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Aliquot Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube.

-

dSPE Tube Composition: The dSPE tube should contain anhydrous MgSO₄ to remove residual water and PSA sorbent to remove organic acids, sugars, and other polar matrix components. For matrices with high fat content, C18 sorbent can be included to remove lipids.

-

Cleanup & Centrifugation: Shake the dSPE tube for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Figure 2: QuEChERS Workflow

A streamlined diagram of the sample preparation process from homogenization to the final extract.

Caption: The two-step QuEChERS sample preparation workflow.

LC-MS/MS Analysis: Instrumentation and Parameters

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The use of inert column hardware is recommended to improve peak shape and sensitivity for organophosphorus pesticides, which can exhibit non-specific adsorption.[7]

Liquid Chromatography Conditions

The goal of the chromatographic separation is to resolve this compound from its isomers and other matrix components to ensure accurate quantification.

| Parameter | Recommended Condition | Causality and Rationale |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm) | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like organophosphate pesticides.[8] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate | Formic acid and ammonium acetate are common mobile phase additives that promote the formation of protonated molecules [M+H]⁺ in positive ESI mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent that provides good elution strength and is compatible with MS detection. |

| Gradient | Start at 5-10% B, ramp to 95% B over 10-12 minutes, hold for 2-3 minutes, then re-equilibrate. | A gradient elution is necessary to separate a range of analytes with varying polarities and to effectively clean the column between injections. |

| Flow Rate | 0.3 - 0.5 mL/min | A moderate flow rate is optimal for analytical scale columns, ensuring efficient separation and compatibility with the MS interface. |

| Column Temp. | 40 °C | Elevated column temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.[8] |

| Injection Vol. | 2 - 5 µL | The injection volume should be minimized to prevent column overloading and matrix effects while maintaining sufficient sensitivity. |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[9]

| Parameter | Recommended Setting | Causality and Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Organophosphate pesticides readily form protonated molecular ions [M+H]⁺ under positive ESI conditions. |

| Ion Source Temp. | 500 °C | High temperature facilitates efficient desolvation of the droplets, leading to improved ionization efficiency and signal intensity. |

| Nebulizer Gas | 65 psi | This gas assists in the formation of a fine spray of charged droplets from the LC eluent. |

| Curtain Gas | 35 psi | This gas prevents solvent droplets and neutral molecules from entering the mass analyzer, reducing contamination and background noise. |

| Collision Gas | 9 psi (Argon) | Argon is used as the collision gas in the collision cell (Q2) to induce fragmentation of the precursor ion. |

| MRM Dwell Time | 50-100 ms | Dwell time is the time spent acquiring data for a specific MRM transition. This range ensures sufficient data points across the chromatographic peak for accurate quantification without sacrificing cycle time. |

MRM Transitions for this compound

The selection of specific and intense MRM transitions is fundamental for a reliable quantitative method. Based on its molecular formula (C₉H₂₁O₅PS₂) and molecular weight (304.36 g/mol ), the protonated precursor ion [M+H]⁺ for this compound is m/z 305.1.[8] A recent study on the analysis of Terbufos and its five metabolites confirms the feasibility of their simultaneous detection by LC-MS/MS.[1] While specific fragments for this compound are not detailed in all publicly available literature, the fragmentation of related compounds suggests likely product ions. The most abundant and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) (Quantifier) | Product Ion (Q3) (Qualifier) | Rationale for Fragmentation |

| This compound | 305.1 | To be determined | To be determined | Fragmentation typically occurs at the labile phosphoester and thioether linkages. Expected fragments would result from the loss of the tert-butylsulfonyl group or cleavage of the phosphate ester bonds. Note: The exact m/z values and optimal collision energies for the quantifier and qualifier ions must be determined experimentally by infusing a pure standard of this compound. |

| Terbufos (Reference) | 289.1 | 233.1 | 103.0 | The transition m/z 289 -> 233 corresponds to the loss of the C₄H₈ (isobutylene) from the tert-butyl group. The fragment m/z 103 represents a characteristic piece of the phosphorodithioate moiety.[10] |

| Terbufos sulfone (Ref.) | 321.1 | 171.0 | 265.0 | These transitions for the related Terbufos sulfone have been reported in regulatory methods, demonstrating fragmentation patterns involving the core structure.[3] |

Data Analysis and Validation

-

Quantification: Analyte concentration is determined by comparing the peak area of the quantifier ion from the sample to a matrix-matched calibration curve. Matrix-matched standards are essential to compensate for matrix effects (ion suppression or enhancement) that can affect quantification accuracy.

-

Confirmation: Analyte identity is confirmed by the presence of both quantifier and qualifier ions at the expected retention time, with an ion ratio that matches that of an authentic standard (typically within ±30%).

-

Validation: The method should be validated according to established guidelines (e.g., SANTE/12682/2019). Validation parameters should include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects. Typical LOQs for modern LC-MS/MS systems are in the low µg/kg (ppb) range.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and highly sensitive protocol for the quantification of this compound in food and agricultural samples. The combination of a streamlined QuEChERS sample preparation workflow with the selectivity of tandem mass spectrometry allows for accurate and robust analysis, meeting the stringent requirements of global food safety regulations. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues.

References

-

Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). In Pesticide residues in food - 2005. Retrieved from [Link]

-

Mulligan, C. C., et al. (2014). Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry. Journal of Veterinary Diagnostic Investigation, 26(3), 428-431. Available at: [Link]

-

Hardy, E. M., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1092, 437-445. Available at: [Link]

-

Wang, Y., et al. (2021). Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry. Food Science. Retrieved from [Link]

-

AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. Retrieved from [Link]

-

Bowman, B. T., & Sans, W. W. (1983). Terbufos and Its Metabolites: Identification by Gas-Liquid Chromatography and Mass Spectrometry. Journal of AOAC INTERNATIONAL, 66(4), 859-864. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Application Note. Retrieved from [Link]

-

Shimadzu Corporation. (2013). Targeted Screening and Quantification of Pesticide Residuals in Tobaccos by Ultra Fast LC/MS/MS. ASMS 2013 Poster. Retrieved from [Link]

-

EURL-SRM. (n.d.). About the method - QuEChERS. Retrieved from [Link]

-

Protocols.io. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Retrieved from [Link]

-

Chen, L., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 639. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Restek Corporation. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. Poster Presentation. Retrieved from [Link]

Sources

- 1. Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]

- 2. academic.oup.com [academic.oup.com]

- 3. fao.org [fao.org]

- 4. QuEChERS: About the method [quechers.eu]

- 5. cms.mz-at.de [cms.mz-at.de]

- 6. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Quantitative Analysis of Terbufos Oxon Sulfone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the determination of Terbufos oxon sulfone, a critical metabolite of the organophosphate insecticide Terbufos, using Gas Chromatography-Mass Spectrometry (GC-MS). Terbufos is a widely used soil insecticide and nematicide, and its metabolic pathway involves oxidation to more polar and often more toxic compounds, including the terminal metabolite this compound.[1] Monitoring for this terminal residue is essential for assessing environmental fate, ensuring food safety, and conducting toxicological studies. The protocol herein details a comprehensive workflow, including sample extraction, solid-phase extraction (SPE) cleanup, and optimized GC-MS parameters for selective and accurate quantification. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Introduction and Scientific Principle

Terbufos, an organothiophosphate, undergoes rapid metabolism in soil, plants, and animals through a series of oxidation steps.[2] The parent compound is first oxidized at the thioether sulfur to form terbufos sulfoxide and subsequently terbufos sulfone. Parallel to this, the thiono group (P=S) is oxidized to the more potent acetylcholinesterase-inhibiting oxon (P=O) analogue. The final, most stable metabolite in this pathway is this compound (also known as terbufoxon sulfone).[2] Due to its stability and toxicity, regulatory bodies and researchers often target this compound as a marker for total Terbufos-related residue.

Gas Chromatography-Mass Spectrometry is the technique of choice for this analysis due to its high chromatographic resolution and definitive identification capabilities. This compound, while polar, possesses sufficient volatility and thermal stability for GC analysis. The mass spectrometer, operated in Selected Ion Monitoring (SIM) mode, provides excellent sensitivity and selectivity, allowing for the detection of trace levels in complex sample matrices like soil, water, and biological tissues.[3][4]

This method relies on a two-stage sample preparation process. First, an efficient extraction with acetonitrile isolates the analyte from the sample matrix.[5] This is followed by a solid-phase extraction (SPE) cleanup step. A dual-layer cartridge containing graphitized carbon black (GCB) and primary secondary amine (PSA) is employed. GCB effectively removes pigments and sterols, while PSA removes organic acids and polar interferences, resulting in a cleaner extract and minimizing matrix effects on the GC-MS system.[5][6]

Metabolic Pathway and Analysis Workflow

The following diagrams illustrate the metabolic conversion of Terbufos and the analytical workflow for its quantification.

Caption: Metabolic pathway of Terbufos to this compound.

Caption: General experimental workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

This compound analytical standard: (CAS No. 56070-15-6), PESTANAL® grade or equivalent, >98% purity.[6]

-

Solvents: Acetonitrile, Acetone, Toluene (all HPLC or pesticide residue grade).

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

SPE Cartridges: Dual-layer cartridges containing 500 mg Primary Secondary Amine (PSA) and 500 mg Graphitized Carbon Black (GCB).

-

Gases: Helium (carrier gas), 99.999% purity or higher.

Instrumentation

The method was developed on a standard benchtop GC-MS system. The parameters provided below are a guideline and may require optimization for different instrument models.[7]

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Injector | Split/Splitless Inlet |

| Autosampler | Agilent 7693A or equivalent |

| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Data System | MassHunter, Xcalibur, or equivalent |

Detailed Experimental Protocols

Preparation of Standard Solutions

Rationale: A series of calibration standards are prepared to create a calibration curve, which is essential for accurate quantification of the analyte in unknown samples. Using a solvent mixture like acetonitrile:toluene can improve analyte solubility and chromatographic peak shape.[5]

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at -20°C.

-

Working Standard Solution (10 µg/mL): Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask and bring to volume with acetonitrile.

-

Calibration Standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL): Perform serial dilutions of the Working Standard Solution using a diluent of acetonitrile:toluene (3:1, v/v). These standards are used to build the calibration curve. Store at 4°C for up to one month.

Sample Preparation Protocol (QuEChERS-based)

Rationale: This modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with a d-SPE cleanup is designed for high-throughput analysis of pesticide residues in complex matrices. Acetonitrile is used for extraction due to its ability to efficiently extract a wide range of pesticides. The salting-out step with MgSO₄ and NaCl induces phase separation, driving the analyte into the acetonitrile layer.[3]

-